7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one
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Overview
Description
“7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one” is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of SMR000046494, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function and thereby reducing the capacity of S. aureus to form biofilms . This interaction is dose-dependent, with increasing concentrations of the SMR peptide leading to greater inhibition of biofilm formation .
Biochemical Pathways
The interaction between the SMR peptide and DnaK disrupts the normal functioning of this molecular chaperone, affecting the pathways involved in biofilm formation . This disruption can reduce the viability of the biofilm, potentially improving the susceptibility of S. aureus to antimicrobial agents .
Result of Action
The primary result of the action of SMR000046494 is the inhibition of biofilm formation by S. aureus . By targeting DnaK, the SMR peptide can significantly reduce the biofilm-forming capacity of this bacterium, potentially making it more susceptible to treatment with antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Attachment of the Methylanilino Group: This step involves the substitution of an appropriate aniline derivative to introduce the methylanilino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one” can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylanilino group can be susceptible to oxidation under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Furan-Containing Compounds: Molecules with furan rings that exhibit similar chemical properties.
Anilino Derivatives: Compounds with anilino groups that may have comparable biological activities.
Uniqueness
“7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one” is unique due to the combination of its furan ring, methylanilino group, and quinazolinone core. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-2-5-14(8-12)21-19-20-11-15-16(22-19)9-13(10-17(15)23)18-6-3-7-24-18/h2-8,11,13H,9-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZZXTSOTHZWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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